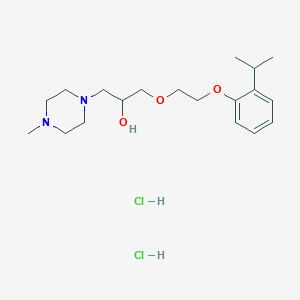

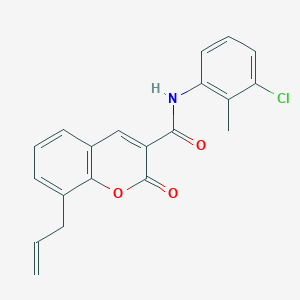

![molecular formula C20H18N2O2 B2694429 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956156-96-0](/img/structure/B2694429.png)

3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, but one notable method involves the reaction of a substituted phenol with an aldehyde, followed by cyclization to form the pyrazole ring. Further functionalization and protection steps lead to the final product .

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazole core, a furan-containing side chain, and an aldehyde group. The 3-methoxy-4-(prop-2-en-1-yloxy)phenyl moiety contributes to its aromatic character, while the furan ring provides additional reactivity. The aldehyde group suggests potential reactivity in various chemical transformations .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of pyrazole derivatives in exhibiting antimicrobial properties. For instance, a study explored the synthesis and characterization of novel chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives. These compounds were tested for their biological activity against various gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity was found to be dependent on the type of Schiff base moiety, indicating the significance of structural variations in determining biological efficacy (Hamed et al., 2020).

Antioxidant Activity

Another avenue of research involves the evaluation of pyrazole derivatives for their antioxidant capabilities. A study on bioactive formylpyrazole analogues synthesized a series of compounds and evaluated them for their in vitro antimicrobial and antioxidant susceptibilities. It was discovered that compounds with methyl and methoxy substitutions on the aromatic ring exhibited promising antioxidant activities, suggesting the utility of pyrazole derivatives in combating oxidative stress (Gurunanjappa et al., 2017).

Plant Growth Promotion

Further research has explored the synthesis of novel compounds with potential applications in agriculture, specifically in plant growth promotion. A study synthesized quinolinyl chalcones and evaluated their effects on the growth of selected crops. The research found that these compounds could influence plant growth, providing a basis for the development of new agricultural chemicals (Hassan et al., 2020).

Antiproliferative Activity

The antiproliferative activity of pyrazole derivatives against cancer cells has also been a focus of study. Microwave-assisted synthesis techniques have been employed to create novel triazole-based pyrazole aldehydes and their benzimidazole derivatives, which were evaluated for their antiproliferative potential against cancer cell lines. Some of these compounds showed promising activity, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Ashok et al., 2020).

Antioxidant Additives for Lubricating Oils

Pyrazole derivatives have also been investigated for their potential as antioxidant additives in lubricating oils. One study focused on synthesizing new thiazoles and evaluating them as antioxidant additives, demonstrating the versatility of pyrazole-based compounds in industrial applications (Amer et al., 2011).

Future Directions

properties

IUPAC Name |

3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h3-10,12-14H,1,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYXCXALWVJKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

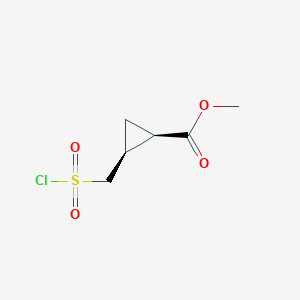

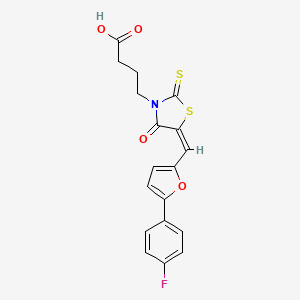

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

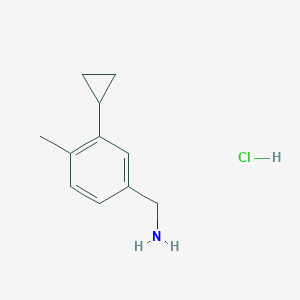

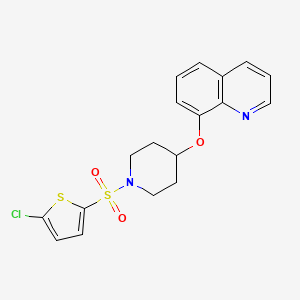

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)

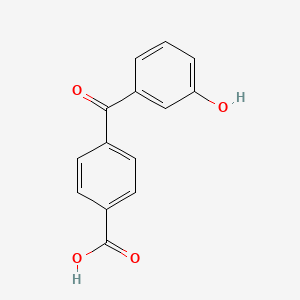

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)

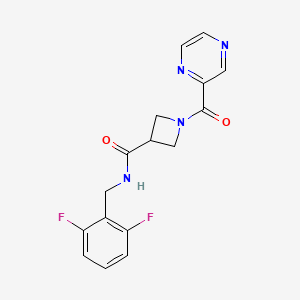

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)

![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)